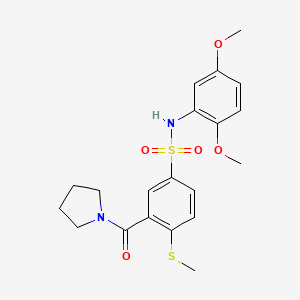![molecular formula C20H23F2N3O B4766809 N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4766809.png)
N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide
説明
N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide, also known as DAA-1106, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of these disorders. In addition, N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has also been studied for its potential use as a diagnostic tool for imaging brain inflammation.
作用機序
N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide acts as a selective agonist for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is expressed in various tissues, including the brain, and is involved in numerous cellular processes, including apoptosis, inflammation, and steroidogenesis. Activation of the PBR by N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide leads to the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the promotion of neuronal survival.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the prevention of oxidative stress, and the promotion of neuroprotection. In addition, N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has also been shown to enhance the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is essential for the survival and growth of neurons.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide in lab experiments is its selectivity for the PBR, which allows for the specific targeting of this receptor and the downstream effects. In addition, N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide has been shown to have a high affinity for the PBR, making it a potent compound for further research. However, one limitation of using N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the research of N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide, including the investigation of its potential therapeutic applications in various neurological disorders, the optimization of its pharmacokinetic properties, and the development of novel imaging agents for the diagnosis of brain inflammation. In addition, further research is needed to elucidate the precise mechanisms of action of N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide and its downstream effects on cellular processes.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c1-14-3-6-17(7-4-14)25-10-9-24(12-15(25)2)13-20(26)23-19-8-5-16(21)11-18(19)22/h3-8,11,15H,9-10,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUTVGWIQCJGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)
![tetramethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate](/img/structure/B4766744.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4766751.png)
![5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)
![N-{2-chloro-4-[(2,5-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4766768.png)
![4-(4-methylbenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4766774.png)


![ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4766791.png)

![3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4766802.png)
![N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)

![(2-{[3-(anilinocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4766829.png)